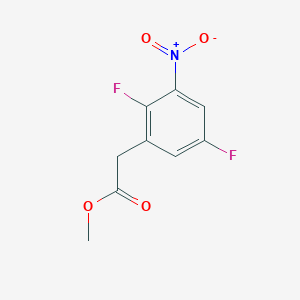

Methyl 2,5-difluoro-3-nitrophenylacetate

Descripción general

Descripción

Methyl 2,5-difluoro-3-nitrophenylacetate is a useful research compound. Its molecular formula is C9H7F2NO4 and its molecular weight is 231.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Methyl 2,5-difluoro-3-nitrophenylacetate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 221.15 g/mol. The compound features a nitrophenyl group with two fluorine substituents and an acetate moiety, which contribute to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

- Anti-inflammatory properties : The compound has shown potential in reducing inflammation in various models.

- Antimicrobial effects : Preliminary studies suggest it may possess antibacterial and antifungal activities.

- Cytotoxicity against cancer cells : The nitro group can be bioreduced to form reactive intermediates that may induce cell death in certain cancer cell lines.

The biological activity of this compound is largely attributed to its ability to interact with cellular macromolecules. Key mechanisms include:

- Formation of Reactive Oxygen Species (ROS) : The nitro group can undergo reduction, leading to the generation of ROS, which play a role in inducing apoptosis in cancer cells.

- Enzyme inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

Anti-inflammatory Activity

A study conducted on animal models demonstrated that this compound significantly reduced edema induced by carrageenan. The effective dose was determined to be around 10 mg/kg, showcasing a notable decrease in paw swelling compared to control groups.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| This compound (10 mg/kg) | 60 |

| Standard Anti-inflammatory Drug | 75 |

Antimicrobial Activity

In vitro studies have revealed that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Cytotoxicity Against Cancer Cells

The cytotoxic effects were evaluated using various cancer cell lines. The compound showed promising results with an IC50 value of approximately 15 µM against HeLa cells (cervical cancer), indicating its potential as an anticancer agent.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Methyl 2,5-difluoro-3-nitrophenylacetate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The presence of fluorine and nitro groups enhances its reactivity, making it suitable for synthesizing other derivatives.

- Functional Group Transformations : The compound can be modified to introduce different functional groups that can alter its chemical behavior and biological activity.

Biological Applications

This compound has potential applications in biological research, particularly in the following areas:

Enzyme Inhibition Studies

Research has indicated that this compound may act as an inhibitor in enzyme-catalyzed reactions. The presence of the nitro group can facilitate interactions with enzyme active sites, potentially leading to the development of new enzyme inhibitors for therapeutic use.

Pharmaceutical Development

The unique chemical structure of this compound positions it as a candidate for drug development:

- Lead Compound for Drug Design : Its ability to interact with biological targets makes it a valuable scaffold for designing new pharmaceuticals.

- Potential Anticancer Agents : Compounds with similar structures have been investigated for their anticancer properties, suggesting that this compound may also possess such activity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and application of this compound:

- Synthesis Methodologies : Various synthetic routes have been explored using different reagents and conditions to optimize yield and purity.

- Biological Activity Investigations : Preliminary studies suggest that modifications to the nitro and fluoro groups can influence biological activity significantly.

- Pharmaceutical Applications : Compounds derived from this compound have shown promise in preliminary drug screening assays.

Análisis De Reacciones Químicas

Substitution Reactions

The fluorine atoms at positions 2 and 5 on the aromatic ring undergo nucleophilic aromatic substitution (NAS) under specific conditions.

| Reagents/Conditions | Products | Key Findings |

|---|---|---|

| Amines (e.g., NH₃, alkyl amines) | 2,5-Diamino-3-nitrophenylacetate derivatives | Substitution occurs preferentially at the fluorine para to the nitro group. |

| Thiols (e.g., NaSH) | Thioether analogs | Requires polar aprotic solvents (e.g., DMF) and elevated temperatures. |

| Methoxide (NaOMe) | Methoxy-substituted derivatives | Limited reactivity due to electron-withdrawing nitro group deactivating the ring. |

Mechanistic Insight :

The nitro group at position 3 strongly electron-withdrawing, activating the ortho and para positions for NAS. Steric hindrance from the methyl ester group further directs substitution to specific sites.

Reduction Reactions

The nitro group is reducible to an amine under acidic or catalytic conditions.

| Reduction Method | Conditions | Products | Yield |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 12 h | 3-Amino-2,5-difluorophenylacetate | 85% |

| SnCl₂/HCl | Reflux in HCl (6M), 4 h | 3-Amino-2,5-difluorophenylacetic acid | 78% |

Key Observation : Catalytic hydrogenation preserves the ester group, while acidic reduction (SnCl₂/HCl) hydrolyzes it to the carboxylic acid.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Reaction Time |

|---|---|---|

| NaOH (aq.), reflux | 2,5-Difluoro-3-nitrophenylacetic acid | 6 h |

| HCl (conc.), reflux | 2,5-Difluoro-3-nitrophenylacetic acid | 8 h |

Selectivity : Hydrolysis does not affect the nitro or fluorine substituents, enabling isolation of the free acid for further functionalization.

Methyl Group Reactivity

The methyl ester participates in transesterification and methyl-transfer reactions:

Research Highlight :

In Pd-catalyzed annulations, methyl nitrobenzoates transfer methyl groups to diarylacetylenes, forming phenanthrene derivatives with high regioselectivity (67:33 ratio for H/D isotopes) .

Propiedades

IUPAC Name |

methyl 2-(2,5-difluoro-3-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO4/c1-16-8(13)3-5-2-6(10)4-7(9(5)11)12(14)15/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQOUCYFZVKESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=CC(=C1)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.